

Application Note: ^1H and ^{13}C NMR Analysis of Avobenzone- ^{13}C -d3

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Compound of Interest

Compound Name: Avobenzone- ^{13}C -d3

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Introduction

Avobenzone is a widely used UVA filter in sunscreen products. Its efficacy and stability are of critical importance for skin protection. **Avobenzone- ^{13}C -d3** is an isotopically labeled analog of Avobenzone, primarily utilized as an internal standard in quantitative analyses by mass spectrometry (GC-MS or LC-MS)[1]. However, its distinct NMR spectral properties also make it a valuable tool for researchers studying the metabolism, degradation, and formulation of Avobenzone. This application note provides a detailed protocol and analysis of the ^1H and ^{13}C NMR spectra of both Avobenzone and its isotopically labeled form, **Avobenzone- ^{13}C -d3**. The substitution of the methoxy protons with deuterium and the labeling of the methoxy carbon with ^{13}C result in characteristic changes in the NMR spectra, which can be used for unambiguous identification and quantification.

Structural Information

Avobenzone exists in a keto-enol tautomerism, with the enol form being predominant and stabilized by intramolecular hydrogen bonding[2]. The isotopic labeling in **Avobenzone- ^{13}C -d3** is at the methoxy group.

Avobenzone: 1-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)propane-1,3-dione **Avobenzone- ^{13}C -d3**: 1-(4-(tert-butyl)phenyl)-3-(4-(methoxy- ^{13}C -d3)phenyl)propane-1,3-dione[1]

Data Presentation

The following tables summarize the quantitative ^1H and ^{13}C NMR data for Avobenzone and the predicted data for **Avobenzone- ^{13}C -d3**. The predictions for the labeled compound are based on the known spectral data of Avobenzone and the expected effects of isotopic substitution.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Assignment	Avobenzone Chemical Shift (δ ppm)	Multiplicity	Integration	Predicted Avobenzone-13C-d3 Chemical Shift (δ ppm)	Predicted Multiplicity	Predicted Integration
t-butyl (-C(CH ₃) ₃)	1.34	s	9H	1.34	s	9H
Methoxy (-OCH ₃)	3.88	s	3H	-	-	0H
Methylene (-CH ₂ -)	4.59 (keto form, minor)	s	2H	4.59 (keto form, minor)	s	2H
Methine (=CH-)	6.84 (enol form)	s	1H	6.84 (enol form)	s	1H
Aromatic (methoxyphenyl)	6.98	d, J=8.6 Hz	2H	6.98	d, J=8.6 Hz	2H
Aromatic (t-butylphenyl)	7.45	d, J=8.3 Hz	2H	7.45	d, J=8.3 Hz	2H
Aromatic (t-butylphenyl)	7.90	d, J=8.4 Hz	2H	7.90	d, J=8.4 Hz	2H
Aromatic (methoxyphenyl)	7.98	d, J=8.4 Hz	2H	7.98	d, J=8.4 Hz	2H
Enol (-OH)	~16.8	br s	1H	~16.8	br s	1H

Note: The absence of the methoxy proton signal is the key diagnostic feature in the ^1H NMR spectrum of **Avobenzene- ^{13}C -d $_3$** .

Table 2: ^{13}C NMR Data (101 MHz, CDCl_3)

Assignment	Avobenzone Chemical Shift (δ ppm)	Predicted Avobenzone- ^{13}C - d_3 Chemical Shift (δ ppm)	Predicted Multiplicity (Proton Decoupled)
t-butyl (-C(CH ₃) ₃)	31.9	31.9	s
t-butyl quaternary C	35.0	35.0	s
Methoxy (-OCH ₃)	55.5	55.5	s (due to ^{13}C enrichment)
Methine (=CH-)	92.3	92.3	s
Aromatic CH (methoxyphenyl)	114.4	114.4	s
Aromatic C (ipso, t- butylphenyl)	126.0	126.0	s
Aromatic CH (t- butylphenyl)	128.4	128.4	s
Aromatic C (ipso, methoxyphenyl)	129.0	129.0	s
Aromatic CH (methoxyphenyl)	129.4	129.4	s
Aromatic C (ipso, t- butylphenyl)	132.5	132.5	s
Aromatic C (ipso, methoxyphenyl)	157.0	157.0	s
Aromatic C (para to t- butyl)	162.7	162.7	s
Carbonyl (C=O)	182.9	182.9	s
Carbonyl (C=O)	186.2	186.2	s

Note: In the ^{13}C NMR spectrum of **Avobenzone- ^{13}C -d3**, the signal for the methoxy carbon will be significantly enhanced due to ^{13}C enrichment. In a proton-coupled spectrum, this signal would appear as a triplet due to coupling with deuterium.

Experimental Protocols

Sample Preparation

- **Weighing:** Accurately weigh 5-10 mg of the analyte (Avobenzone or **Avobenzone- ^{13}C -d3**) into a clean, dry vial.
- **Dissolution:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. Ensure the solvent contains a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for chemical shift referencing.
- **Mixing:** Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Filtration (if necessary):** If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

- **Instrument:** Bruker Avance III HD spectrometer (or equivalent) operating at a ^1H frequency of 400 MHz.
- **Probe:** 5 mm broadband probe.
- **Temperature:** 298 K.

For ^1H NMR:

- **Pulse Program:** zg30 (or a standard 30-degree pulse sequence).
- **Number of Scans (NS):** 16-64 (depending on sample concentration).

- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): ~4 seconds.
- Spectral Width (SW): 20 ppm.

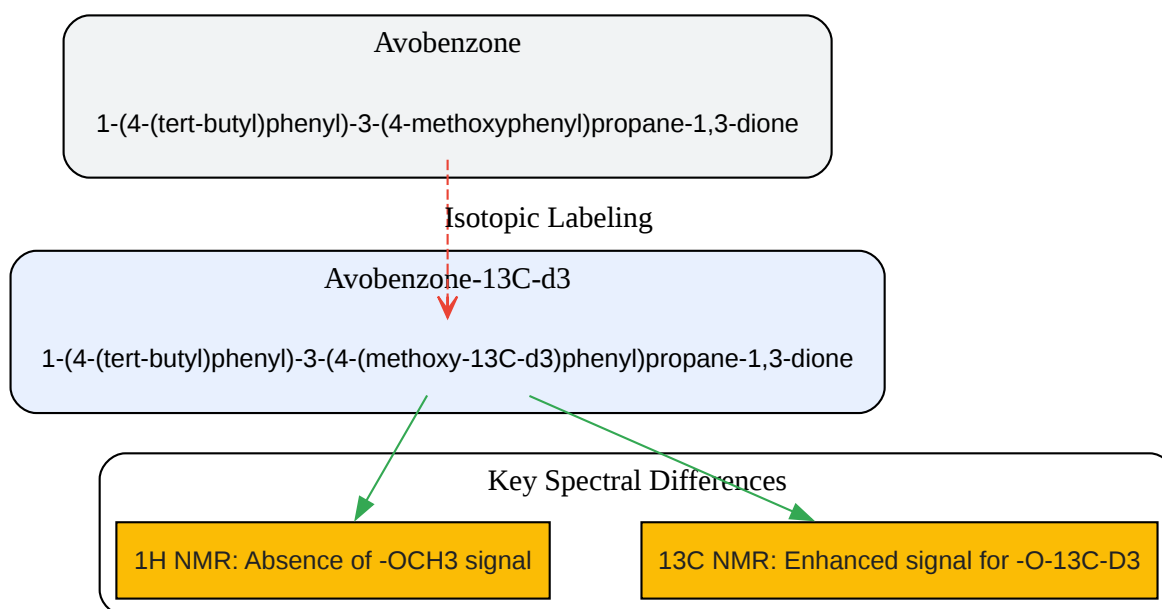
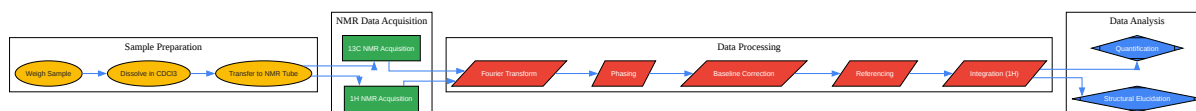
For ^{13}C NMR:

- Pulse Program: zgpg30 (or a standard power-gated proton decoupling sequence).
- Number of Scans (NS): 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation Delay (D1): 2-5 seconds.
- Acquisition Time (AQ): ~1-2 seconds.
- Spectral Width (SW): 240 ppm.

Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) and perform a Fourier transform.
- Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integration (for ^1H NMR): Integrate all signals to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks.

Mandatory Visualizations



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References

- 1. caymanchem.com [caymanchem.com]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
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